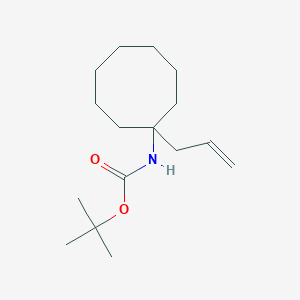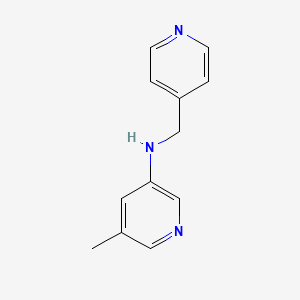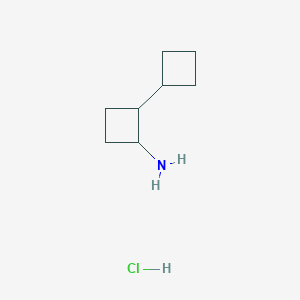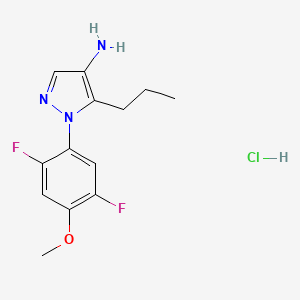
N-Boc-1-allyl-1-aminocyclooctane
Vue d'ensemble
Description
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
Molecular Structure Analysis
The molecular formula of “N-Boc-1-allyl-1-aminocyclooctane” is C16H29NO2. Unfortunately, the specific structural details are not available in the search results.
Chemical Reactions Analysis
The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Applications De Recherche Scientifique
Peptide Synthesis
N-Boc-1-allyl-1-aminocyclooctane: is utilized in peptide synthesis, particularly in the protection of amines. The N-Boc group protects the amine from unwanted reactions during the synthesis process. This is crucial for maintaining the integrity of the peptide chain and ensuring that the final product is free from impurities .
Medicinal Chemistry
In medicinal chemistry, N-Boc-1-allyl-1-aminocyclooctane serves as an intermediate in the synthesis of complex molecules. It’s often used in the development of new pharmaceuticals where the N-Boc group is a temporary protector that can be removed under mild conditions without affecting the rest of the molecule .
Material Science
This compound finds applications in material science, where it can be used to modify the surface properties of materials. By attaching the N-Boc group to polymers, researchers can alter the hydrophobicity or hydrophilicity of surfaces, which is beneficial in creating specialized coatings .
Bioconjugation
N-Boc-1-allyl-1-aminocyclooctane: is also important in bioconjugation techniques. It allows for the selective attachment of various biomolecules to one another or to different substrates. This is particularly useful in the field of diagnostics and targeted drug delivery .
Catalysis
The N-Boc group is used in catalysis to stabilize reactive intermediates. It prevents the formation of side products and ensures that the reaction proceeds smoothly towards the desired product .
Green Chemistry
In the pursuit of more environmentally friendly chemical processes, N-Boc-1-allyl-1-aminocyclooctane is used in green chemistry applications. Its protection and deprotection can be achieved under mild conditions, reducing the need for harsh chemicals and minimizing waste .
Analytical Chemistry
Analytical chemists use N-Boc-1-allyl-1-aminocyclooctane to prepare standards and reagents. The N-Boc group’s stability is advantageous when creating compounds that must withstand various analytical procedures without degrading .
Agricultural Chemistry
Lastly, in agricultural chemistry, this compound is used in the synthesis of agrochemicals. The N-Boc group helps in creating stable and effective pesticides and herbicides that are safe for crops but potent against pests and weeds .
Mécanisme D'action
Target of Action
N-Boc-1-allyl-1-aminocyclooctane is a compound that primarily targets the amino group in various compounds, including natural products, amino acids, and peptides . The amino group is a key functionality present in these compounds, and there is an emergent need for its masking and demasking in forward synthesis .
Mode of Action
The compound interacts with its targets through a process known as N-Boc protection. This involves the use of the tert-butyloxycarbonyl (Boc) group, one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . This process is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The biochemical pathways affected by N-Boc-1-allyl-1-aminocyclooctane primarily involve the protection and deprotection of amino groups. This is a fundamental and useful transformation in organic synthesis, especially in peptide chemistry . The Boc group is easily introduced and readily removed under a variety of conditions , affecting the synthesis pathway of various biomolecules.
Pharmacokinetics
The compound’s molecular weight of 26741 g/mol may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of N-Boc-1-allyl-1-aminocyclooctane’s action is the selective protection of the amino group in various compounds. This allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups . The compound has been shown to achieve excellent isolated yield in a short reaction time at room temperature .
Action Environment
The action of N-Boc-1-allyl-1-aminocyclooctane can be influenced by various environmental factors. For instance, the compound’s reaction with its targets takes place under room temperature conditions . Additionally, the use of different catalysts can affect the efficiency and selectivity of the N-Boc protection process .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(1-prop-2-enylcyclooctyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-5-11-16(12-9-7-6-8-10-13-16)17-14(18)19-15(2,3)4/h5H,1,6-13H2,2-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJPMGXLNWXHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCCC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-1-allyl-1-aminocyclooctane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1433986.png)

![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/structure/B1433991.png)
![2-Chloro-5-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B1433992.png)



![8-Oxaspiro[4.5]decan-1-ol](/img/structure/B1433998.png)
![N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1434000.png)
![3-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B1434004.png)
![N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride](/img/structure/B1434005.png)


![3-(chloromethyl)-5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazine hydrochloride](/img/structure/B1434009.png)